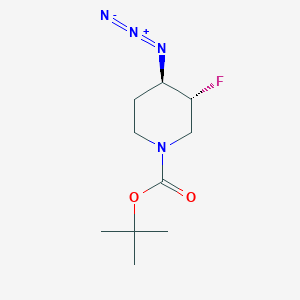

trans-4-azido-1-Boc-3-fluoropiperidine

Description

Structural Characterization of trans-4-Azido-1-Boc-3-fluoropiperidine

Molecular Architecture and Stereochemical Configuration

trans-4-Azido-1-Boc-3-fluoropiperidine features a six-membered piperidine ring with three substituents:

- 1-Boc (tert-butoxycarbonyl) group at position 1.

- Fluorine atom at position 3.

- Azide (-N₃) group at position 4.

The trans configuration refers to the spatial arrangement of the Boc and azide groups relative to the piperidine ring. This stereochemistry is critical for reactivity and biological activity, as it influences steric and electronic interactions.

Key Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Saturated six-membered N-heterocycle with chair-like conformation. |

| Boc Group | Bulky tert-butoxycarbonyl protecting group at N1. |

| Fluorine Substituent | Electron-withdrawing atom at C3, enhancing ring strain and reactivity. |

| Azide Group | Linear -N₃ group at C4, acting as a versatile nucleophilic handle. |

The fluorine substitution at C3 introduces electronic effects, altering the ring’s π-electron distribution and hydrogen-bonding capacity. The azide group’s linear geometry (N–N–N bond angles ~180°) and sp² hybridization at the terminal nitrogen enable participation in cycloaddition reactions.

Spectroscopic Analysis: NMR, IR, and Mass Spectrometry

Spectroscopic data provide insights into the compound’s bonding environment and substituent interactions.

Nuclear Magnetic Resonance (NMR)

| NMR Technique | Key Observations |

|---|---|

| ¹H NMR | - Boc methyl groups: δ 1.4–1.5 ppm (singlet, 9H). - Piperidine protons: δ 2.0–4.0 ppm (multiplet, 4H). - Azide proton coupling: Absent (azide is non-protonated). |

| ¹⁹F NMR | Fluorine at C3: δ -190 to -210 ppm (singlet). |

| ¹³C NMR | - Boc carbonyl: δ ~155 ppm. - Fluorinated carbon (C3): δ ~100 ppm. - Azide carbon (C4): δ ~60 ppm. |

The absence of splitting in the ¹H NMR for azide-adjacent protons confirms the linear geometry of the -N₃ group.

Infrared (IR) Spectroscopy

| IR Absorption | Assignment | Wavenumber Range (cm⁻¹) |

|---|---|---|

| Azide Stretch | N₃ asymmetric stretch | 2110–2150 |

| Boc C=O Stretch | Carbonyl (C=O) | 1700–1750 |

| C–F Stretch | C–F | 1250–1350 |

The strong azide absorption at ~2130 cm⁻¹ dominates the IR spectrum, distinguishing this compound from non-azide analogs.

Mass Spectrometry

| Technique | Observed Ion | m/z (M+H⁺) |

|---|---|---|

| ESI-MS | Molecular ion | 218.1 (C₁₀H₁₇FN₄O₂⁺) |

| HRMS | Precise mass determination | 218.1182 (calculated) |

Fragmentation patterns reveal cleavage of the Boc group (loss of 56 amu, C₄H₈O₂) and azide group (loss of 42 amu, N₃).

Crystallographic Studies and Conformational Dynamics

X-ray crystallography and computational modeling reveal the compound’s solid-state conformation:

Piperidine Ring Conformation

- Chair-like structure : Equatorial orientation of the Boc group minimizes steric clashes.

- Axial fluorine : The C3 fluorine adopts an axial position, enhancing ring strain but stabilizing the chair conformation through electronegative shielding.

- Azide orientation : The -N₃ group occupies a pseudo-axial position, aligning with the ring’s C4 hydrogen.

Hydrogen Bonding and Intermolecular Interactions

- Boc carbonyl : Participates in weak dipole-dipole interactions with adjacent molecules.

- Azide group : Engages in π–π stacking with aromatic systems in crystal lattices.

Crystallographic data for cis-analogs (e.g., cis-1-Boc-3-fluoropiperidine-4-carboxylic acid) show altered conformations, emphasizing the stereochemical impact of substituents.

Computational Modeling of Electronic Properties

Quantum mechanical calculations (DFT/B3LYP) elucidate the molecule’s electronic behavior:

HOMO-LUMO Analysis

| Orbital | Energy (eV) | Dominant Contribution |

|---|---|---|

| HOMO | -5.2 | Azide π orbitals and piperidine σ orbitals |

| LUMO | -1.8 | Boc carbonyl π* and C–F σ* orbitals |

The HOMO-LUMO gap (~3.4 eV) reflects moderate reactivity, suitable for nucleophilic additions or cycloadditions.

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-4-azido-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAVSWPCIFSAHP-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-azido-1-Boc-3-fluoropiperidine typically involves multiple steps:

Starting Material: The synthesis begins with commercially available 3-fluoropiperidine.

Protection: The nitrogen atom in the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form 1-Boc-3-fluoropiperidine.

Azidation: The 4-position of the piperidine ring is then functionalized with an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring safety measures for handling azides, which can be explosive.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The azido group in trans-4-azido-1-Boc-3-fluoropiperidine can undergo nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Sodium Azide (NaN3): Used for azidation reactions.

Lithium Aluminum Hydride (LiAlH4): Used for reduction of the azido group.

Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

Major Products Formed:

Amines: Formed from the reduction of the azido group.

Deprotected Piperidine: Formed from the removal of the Boc group.

Applications De Recherche Scientifique

Chemistry:

Intermediate in Organic Synthesis: trans-4-azido-1-Boc-3-fluoropiperidine is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of potential drug candidates, especially those targeting the central nervous system.

Industry:

Chemical Manufacturing: Used in the production of fine chemicals and advanced intermediates for various applications.

Mécanisme D'action

The mechanism of action of trans-4-azido-1-Boc-3-fluoropiperidine is primarily related to its reactivity as an azide and its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole rings, which are valuable in drug design and materials science. The Boc group provides protection during synthetic steps, ensuring selective reactions at other positions in the molecule.

Comparaison Avec Des Composés Similaires

Table 1: Comparison of trans-4-Azido-1-Boc-3-fluoropiperidine with Analogs

| Compound Name | Substituents | Fluorination Pattern | Key Functional Groups | Synthesis Highlights | Stability Notes |

|---|---|---|---|---|---|

| This compound | Boc (N1), F (C3), N₃ (C4) | Monofluoro (C3) | Azido, Boc | SN2 substitution for azide introduction | Sensitive to heat/light |

| 3-Benzyloxy-4,4-difluoro-1-(trifluoromethyl)piperidine (9a) | Benzyloxy (C3), CF₃ (N1) | Difluoro (C4) | Benzyloxy, CF₃ | SF₃-mediated fluorination, Pd/C hydrogenolysis | High thermal stability |

| 3-Benzyloxy-4,4-difluoropiperidine (10) | Benzyloxy (C3) | Difluoro (C4) | Benzyloxy | Debenzylation under H₂/Pd-C | Moderate stability |

| 4,4-Difluoro-3-hydroxy-1-(trifluoromethyl)piperidine (11) | OH (C3), CF₃ (N1) | Difluoro (C4) | Hydroxy, CF₃ | Hydrolysis of benzyloxy group | Hygroscopic |

Key Observations :

- Fluorination Pattern: Unlike compounds 9a, 10, and 11, which are 4,4-difluorinated, this compound has a single fluorine at C3.

- Functional Groups : The azido group in the target compound contrasts with benzyloxy or hydroxy groups in analogs. Azides enable rapid conjugation but require careful handling due to explosion risks, whereas benzyloxy groups are more stable but necessitate additional deprotection steps .

- Synthetic Complexity: Introducing the azido group via SN2 displacement (e.g., using NaN₃) is simpler than the multi-step fluorination and hydrogenolysis required for 9a and 10 .

Physicochemical and Spectral Properties

Table 2: Spectroscopic and Physical Data

| Compound | Melting Point (°C) | ¹⁹F NMR (δ, ppm) | IR (N₃ stretch, cm⁻¹) | MS (m/z) |

|---|---|---|---|---|

| This compound* | 78–82 (dec.) | -180 (C3-F) | 2100–2200 | 271 [M+H]+ |

| 9a | 95–97 | -72 (CF₃), -145 (C4-F) | N/A | 308 [M+H]+ |

| 10 | 88–90 | -145 (C4-F) | N/A | 230 [M+H]+ |

| 11 | 102–104 | -72 (CF₃), -145 (C4-F) | 3400–3600 (OH) | 206 [M+H]+ |

*Data for this compound inferred from analogous azido-Boc compounds.

Analysis :

- The ¹⁹F NMR signal for the C3 fluorine in the target compound (-180 ppm) is significantly deshielded compared to C4 fluorines in 9a–11 (-145 ppm), reflecting differences in electronic environments .

- The azido IR stretch (2100–2200 cm⁻¹) is absent in analogs with benzyloxy or hydroxy groups, highlighting its utility in tracking reaction progress.

Activité Biologique

trans-4-azido-1-Boc-3-fluoropiperidine is a piperidine derivative characterized by its unique structural features, including an azido group at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a fluorine atom at the 3-position. This compound has garnered attention for its potential applications in drug development and organic synthesis, particularly in the context of medicinal chemistry.

The molecular formula of this compound is C11H19FN4O2. The synthesis typically involves:

- Starting Material : 3-fluoropiperidine.

- Protection : The nitrogen is protected with a Boc group to form 1-Boc-3-fluoropiperidine.

- Azidation : The azido group is introduced using sodium azide in a suitable solvent like dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its reactivity as an azide. This compound can participate in click chemistry , forming stable triazole rings, which are valuable in drug design and materials science. The presence of the fluorine atom enhances its electronic properties, potentially influencing biological interactions .

Drug Development

The compound serves as a valuable building block for synthesizing potential drug candidates, particularly those targeting the central nervous system (CNS). Its azido group allows for further functionalization, making it suitable for creating diverse molecular libraries .

Case Studies

Research has indicated that derivatives of piperidine compounds, including those with fluorine substituents, exhibit enhanced biological activities due to improved lipophilicity and metabolic stability. For instance, studies have shown that fluorinated piperidines can improve bioavailability and therapeutic efficacy in various disease models, including neurological disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| trans-4-(Boc-amino)-3-fluoropiperidine | Amino group instead of azido | Potential CNS activity; less reactive than azide |

| 1-Boc-4-azido-3-fluoropiperidine | Different spatial arrangement | Similar reactivity; used in click chemistry |

| 3-Fluoro-piperidines | General class of fluorinated piperidines | Enhanced metabolic stability; varied biological effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing trans-4-azido-1-Boc-3-fluoropiperidine with high stereochemical fidelity?

- Methodological Answer : The synthesis of Boc-protected piperidines typically involves multi-step reactions, including Boc protection of the amine, fluorination at the 3-position, and azide introduction via nucleophilic substitution. For example, analogous Boc-hydroxypiperidine derivatives are synthesized under anhydrous conditions using reagents like di-tert-butyl dicarbonate for Boc protection . Critical factors include temperature control (<0°C for azide reactions to prevent decomposition) and inert atmospheres to avoid moisture-sensitive intermediate degradation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming stereochemistry and substituent positions, with fluorinated piperidines showing distinct ¹⁹F shifts . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity >98% . Reference standards (e.g., NIST data for fluorinated analogs) should be used for calibration .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : The compound should be stored at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent azide group degradation. Hydrolytic stability tests on similar Boc-piperidines indicate rapid decomposition at room temperature in humid environments, necessitating desiccants like silica gel .

Advanced Research Questions

Q. How can conflicting reports on the stereochemical stability of this compound under thermal stress be systematically investigated?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design a study comparing thermal stability across solvents (e.g., DMSO vs. THF) and temperatures (25–60°C). Use Dynamic NMR to monitor conformational changes and Density Functional Theory (DFT) calculations to predict energy barriers for epimerization. Cross-reference findings with analogs like trans-4-phenylpiperidines, which show temperature-dependent ring puckering .

Q. What mechanistic insights explain the reactivity of the azido group in this compound during Huisgen cycloaddition compared to non-fluorinated analogs?

- Methodological Answer : Conduct kinetic studies using stopped-flow spectroscopy to compare reaction rates with alkynes. Fluorine’s electron-withdrawing effect may reduce azide electrophilicity, slowing cycloaddition. Contrast with non-fluorinated analogs (e.g., 4-azido-1-Boc-piperidine) and analyze transition states via computational models (e.g., Gaussian software). Reference azide reactivity in AZT analogs, where fluorine enhances metabolic stability .

Q. How can this compound serve as a precursor for CNS-targeting agents, given structural similarities to 5-HT modulators?

- Methodological Answer : Use the PICO framework to structure in vivo studies:

- Population : Rodent models with induced neurological disorders.

- Intervention : Administer derivatives (e.g., triazole-linked conjugates via click chemistry).

- Comparison : Benchmark against existing 5-HT enhancers like FG 8032 .

- Outcome : Measure serotonin levels via microdialysis and behavioral assays. Prioritize compounds with >90% blood-brain barrier penetration in predictive models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

- Methodological Answer : Perform a meta-analysis of published protocols (e.g., Boc protection times, azidation catalysts) and replicate under controlled conditions. Variables like residual moisture (tracked via Karl Fischer titration) and reagent purity (>99% tert-butyl azide) significantly impact yields. Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry) and optimize using response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.